molecular formula C9H10N2S B2814544 [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile CAS No. 3703-45-5

[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile

Cat. No. B2814544
CAS RN: 3703-45-5
M. Wt: 178.25
InChI Key: MYASWBMTJGBRHC-UHFFFAOYSA-N
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Description

“[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile” is a chemical compound with the molecular formula C9H10N2S . It has a molecular weight of 178.25 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2S/c1-3-8-5-9(13-6-11)4-7(2)10(8)12/h4-5H,3,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is typically stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Photophysical Studies

The compound’s aromatic system and sulfur-containing group make it interesting for photophysical investigations. Researchers explore its fluorescence, phosphorescence, and photochemical behavior. Understanding these properties contributes to fields like optoelectronics and photovoltaics.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-amino-3-ethylphenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-7-5-8(12-6-10)3-4-9(7)11/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYASWBMTJGBRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)SC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327637
Record name (4-amino-3-ethylphenyl) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile

CAS RN

3703-45-5
Record name (4-amino-3-ethylphenyl) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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